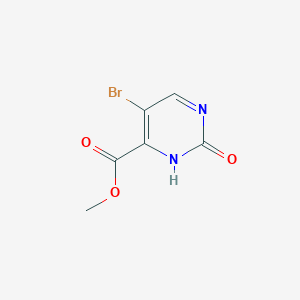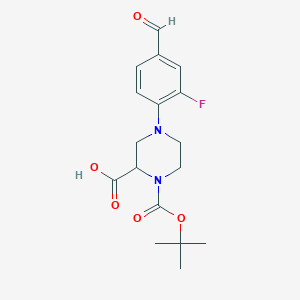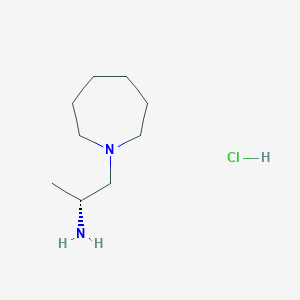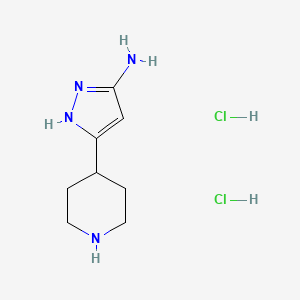
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 71933-03-4 . It has a molecular weight of 233.02 and its IUPAC name is methyl 5-bromo-2-hydroxy-4-pyrimidinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is 1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) . The InChI key is LQTKGJRZBOYLEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is a solid compound . The compound is shipped at normal temperature .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate Applications
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate: is a chemical compound with the molecular formula
C6H5BrN2O3 C_6H_5BrN_2O_3 C6H5BrN2O3
and a molecular weight of 233.02 . It is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Below is a detailed analysis of its unique applications across various scientific research fields.Anticancer Drug Synthesis
This compound has been utilized in the synthesis of novel anticancer agents. Specifically, derivatives of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate have shown promising results in inhibiting the proliferation of various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the pyrimidine ring has been found to enhance antiproliferative activity, making it a valuable scaffold for developing new chemotherapeutic drugs.
Molecular Docking Studies
In silico studies, including molecular docking and molecular dynamics simulations, have employed this compound to explore binding orientations and stabilities within the active sites of target proteins . These studies are crucial for understanding the interaction between potential drug molecules and their biological targets, aiding in the design of more effective therapeutic agents.
Chemical Synthesis Intermediates
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate serves as an intermediate in the synthesis of various complex molecules. Its reactive sites allow for multiple chemical transformations, making it a key starting material in the construction of diverse organic compounds.
Material Science Research
The compound’s structural features enable its use in material science research, where it can be incorporated into novel materials with potential applications in electronics, photonics, and nanotechnology.
Analytical Chemistry
Due to its well-defined structure and properties, Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is used as a standard or reference compound in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC . These methods are essential for the qualitative and quantitative analysis of chemical substances.
Computational Chemistry Simulations
The compound is also used in computational chemistry for simulation purposes. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize it to produce visualizations that help in understanding molecular behavior and interactions .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKGJRZBOYLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652829 | |
| Record name | Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71933-03-4 | |
| Record name | Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416060.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416061.png)
![4-[5-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416062.png)
![4-[3-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416063.png)
![4-(6-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416065.png)
![4-(3-Formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416066.png)
![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416070.png)
![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)


